molecular formula C6H9N3OS B1384475 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one CAS No. 1023812-69-2

6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one

Cat. No.: B1384475
CAS No.: 1023812-69-2
M. Wt: 171.22 g/mol
InChI Key: BJVVQDSUVDFVHA-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with an aminomethyl group and a methylthio group

Scientific Research Applications

6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some general safety data can be found in Material Safety Data Sheets (MSDS) provided by chemical suppliers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthio-4H-pyrimidin-4-one with formaldehyde and ammonia, leading to the formation of the aminomethyl derivative. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-Methylthio-4H-pyrimidin-4-one: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.

    6-(Aminomethyl)-2-methylthio-1H-pyrimidin-2-one: Similar structure but with a different substitution pattern, leading to different chemical and biological properties.

Uniqueness: 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one is unique due to the presence of both the aminomethyl and methylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-11-6-8-4(3-7)2-5(10)9-6/h2H,3,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVVQDSUVDFVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one

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